molecular formula C11H13NO4 B14483664 N-Acetyl-O-phenyl-L-serine CAS No. 65445-69-4

N-Acetyl-O-phenyl-L-serine

Cat. No.: B14483664
CAS No.: 65445-69-4
M. Wt: 223.22 g/mol
InChI Key: HOQDKINBTPZKDS-JTQLQIEISA-N
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Description

N-Acetyl-O-phenyl-L-serine is a specialized acetylated serine derivative with the molecular formula C11H13NO4 . As a modified amino acid, it is offered as a high-purity chemical for research and development purposes. Acetylated amino acids, such as N-acetylserine, are recognized in biochemical research for their role as constituents of proteins and their presence in various food sources . Researchers investigate acetylated amino acids to understand their potential roles in metabolic pathways, protein stability, and cellular signaling . While the specific research applications and mechanism of action for this compound are not extensively detailed in the current literature, its structural features make it a compound of interest for studies in organic synthesis, medicinal chemistry, and as a potential building block for more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct their own thorough safety and efficacy evaluations prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65445-69-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-2-acetamido-3-phenoxypropanoic acid

InChI

InChI=1S/C11H13NO4/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

HOQDKINBTPZKDS-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(COC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for N Acetyl O Phenyl L Serine

Chemical Synthesis Pathways for O-Aryl-L-serine Derivatives

The chemical synthesis of O-aryl-L-serine derivatives, such as N-Acetyl-O-phenyl-L-serine, typically involves a multi-step process that includes the protection of functional groups, the formation of the aryl ether bond, and subsequent modifications.

Esterification and Etherification Strategies at the Hydroxyl Group

The hydroxyl group of serine is a key site for modification. Etherification to form an O-aryl bond is a critical step in the synthesis of O-phenyl-L-serine.

One common approach is the Chan-Lam cross-coupling reaction, which utilizes copper(II) catalysts. This method allows for the O-arylation of protected serine derivatives with various potassium organotrifluoroborates or boronic acids under mild, open-flask conditions. acs.orgnih.gov This reaction is compatible with several common protecting groups for the amino function, such as Boc-, Cbz-, Tr-, and Fmoc-. acs.org The use of benzyl (B1604629) esters for the carboxylic acid function has been shown to afford better yields compared to methyl esters. acs.orgnih.gov For instance, the reaction of N-Boc-L-serine benzyl ester with phenylboronic acid in the presence of a copper(II) catalyst and a suitable base can yield the desired O-phenyl derivative.

Another strategy involves nucleophilic aromatic substitution, although this method is often limited by the requirement for strong bases like sodium hydride (NaH) and the use of activated aryl halides, such as 1-fluoro-2-nitrobenzene. acs.orgnih.gov The Mitsunobu reaction presents an alternative, but it can result in lower yields and requires the use of triphenylphosphine, which can complicate the purification process. acs.orgnih.gov

A metallaphotoredox catalysis strategy has also been developed for the O-arylation of serine. ciac.jl.cn This method employs a nickel catalyst in conjunction with an iridium photoredox catalyst to couple serine derivatives with aryl bromides. ciac.jl.cn The reaction proceeds through the formation of a Ni(III) intermediate, which then undergoes reductive elimination to yield the O-arylated serine product. ciac.jl.cn

Table 1: Comparison of O-Arylation Methods for Serine Derivatives

Method Catalyst/Reagents Advantages Disadvantages References
Chan-Lam CouplingCopper(II) salts, Boronic acidsMild conditions, broad substrate scopeMay require optimization of ligands and bases acs.org, nih.gov
Nucleophilic Aromatic SubstitutionStrong bases (e.g., NaH)Direct arylationHarsh conditions, limited to activated aryl halides acs.org, nih.gov
Mitsunobu ReactionTriphenylphosphine, DEAD/DIADStereoinversion possibleStoichiometric phosphine (B1218219) oxide byproduct acs.org, nih.gov
Metallaphotoredox CatalysisNickel/Iridium photocatalystMild, efficient, broad scopeRequires specialized photocatalysis setup ciac.jl.cn

N-Acetylation Protocols for Alpha-Amino Acids

N-acetylation is a fundamental transformation in amino acid chemistry, serving to protect the amino group or to synthesize specific N-acetylated derivatives.

A widely used method for the N-acetylation of amino acids is the reaction with acetic anhydride (B1165640). This can be performed under various conditions. For example, acetylation can be carried out in acetic acid at elevated temperatures (85-115 °C). google.com A common laboratory procedure involves treating the amino acid with acetic anhydride in an aqueous solution under basic conditions, often referred to as the Schotten-Baumann reaction. google.com The pH is typically maintained with a base like sodium bicarbonate or triethylamine.

Another approach involves the use of acetyl chloride, although acetic anhydride is generally preferred due to its lower reactivity and easier handling. google.com The reaction of an amino acid with acetic anhydride can be conducted in an organic acid solvent at temperatures ranging from 0 °C to 50 °C. google.com For the synthesis of N-acetyl-L-serine, L-serine can be reacted with acetic anhydride in water at a controlled pH. researchgate.net Alternatively, the synthesis can proceed from a serine ester, such as L-serine methyl ester hydrochloride, which is reacted with acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com

The concurrent esterification and N-acetylation of amino acids can be achieved using orthoesters like triethyl orthoacetate. researchgate.net

Table 2: Common N-Acetylation Reagents and Conditions

Reagent Solvent/Conditions Key Features References
Acetic AnhydrideAcetic Acid, 85-115°CHigh-yielding, can be performed without aqueous workup google.com
Acetic AnhydrideAqueous base (e.g., NaHCO₃)Schotten-Baumann conditions, common laboratory method google.com
Acetic AnhydrideOrganic Acid, 0-50°CSingle reaction to produce N-acetyl amino acid google.com
Acetic Acid / DCCDichloromethaneUsed with amino acid esters chemicalbook.com

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Maintaining the stereochemical integrity of the L-serine core is paramount during synthesis. Stereoselective synthesis aims to produce the desired enantiomer directly, while enantiomeric resolution separates a racemic mixture.

Several strategies for the stereoselective synthesis of non-proteinogenic amino acids have been developed. These include using chiral pool starting materials, employing chiral auxiliaries, and utilizing asymmetric catalysis. acs.org For instance, the asymmetric functionalization of alkenes can lead to chiral, nonracemic amino alcohol derivatives that serve as precursors. acs.org Another approach involves the Lewis acid-mediated nucleophilic addition of ketene (B1206846) acetals to chiral imines. acs.org

When a synthesis results in a racemic mixture of N-Acetyl-O-phenyl-serine, resolution techniques are necessary to isolate the desired L-enantiomer. A common method is the formation of diastereomeric salts by reacting the racemic amino acid derivative with a pure chiral resolving agent, such as a chiral acid or base. libretexts.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Enzymatic resolution is another powerful technique. For example, aminoacylase (B1246476) enzymes can selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic mixture of N-acetyl amino acids, leaving the D-enantiomer unchanged. libretexts.org The resulting free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid.

Chromatographic methods are also widely used for enantiomeric separation. Chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can resolve enantiomers. nih.gov For instance, amino acids can be derivatized to N-trifluoroacetyl-O-methyl esters and separated on a chiral GC column. nih.gov Thin-layer chromatography (TLC) can also be employed for the separation of amino acid enantiomers after derivatization with a chiral reagent. researchgate.net

Biocatalytic and Chemoenzymatic Synthesis of Serine Derivatives

The use of enzymes in organic synthesis offers advantages in terms of specificity, mild reaction conditions, and environmental sustainability.

Enzymatic Beta-Substitution Reactions with O-Nucleophiles

Pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as O-acetylserine sulfhydrolases (OASS), are capable of catalyzing β-substitution reactions. nih.gov These enzymes can utilize O-acetyl-L-serine as a substrate and react it with various nucleophiles. While their natural function is often related to cysteine biosynthesis, some OASS enzymes exhibit promiscuous activity with other nucleophiles, including O-nucleophiles like phenols. nih.govd-nb.info

For example, the OASS from Citrullus vulgaris has been shown to catalyze the β-substitution of O-acetyl-L-serine with phenolate (B1203915) nucleophiles to produce O-phenyl-L-serine. d-nb.info The reaction conditions, such as pH, can be optimized to favor the synthesis of the desired product. d-nb.info Serine synthase from Fusobacterium nucleatum is another PLP-dependent enzyme that catalyzes the reversible β-replacement of L-serine. nih.gov While its primary role involves water as a nucleophile, mutagenesis studies have shown that its substrate scope can be expanded to other nucleophiles. nih.gov

Polymerization Involving O-Protected Serine Monomers in Aqueous Media

Chemoenzymatic polymerization (CEP) is a powerful method for synthesizing polypeptides. nih.gov This technique often utilizes proteases as catalysts in aqueous media. For the synthesis of poly(serine) derivatives, the hydroxyl group of the serine monomer typically requires protection to prevent side reactions. nih.govacs.org Various O-protected serine monomers, such as O-benzyl, O-tert-butyl, and O-acetyl serine derivatives, have been used for this purpose. nih.govacs.org

Papain is a protease commonly used for the chemoenzymatic polymerization of amino acid esters. nih.govacs.org For instance, the polymerization of L-serine ethyl ester (Ser-OEt) can be catalyzed by papain in an aqueous buffer. nih.gov Interestingly, recent studies have demonstrated that the chemoenzymatic polymerization of Ser-OEt can proceed without protection of the hydroxyl group, offering a more atom-economical and environmentally benign route to poly(L-serine). nih.govacs.orgresearchgate.net The polymerization is typically conducted at a basic pH, and the resulting polymer precipitates from the reaction mixture. nih.govacs.org

While direct polymerization of this compound is not the primary focus, the principles of using O-protected serine monomers are relevant to the synthesis of its precursors. For example, O-phenyl-L-serine could potentially be used as a monomer in such polymerizations after suitable activation of its carboxyl group.

Advanced Structural and Spectroscopic Characterization of N Acetyl O Phenyl L Serine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

For comparison, the 1H NMR spectrum of the related compound N-Acetyl-L-phenylalanine in water shows distinct peaks that can be assigned to its various protons. hmdb.ca Similarly, for O-Acetylserine, the proton NMR in D2O shows characteristic shifts. nih.gov

Expected ¹H NMR Spectral Data for N-Acetyl-O-phenyl-L-serine:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Acetyl (CH₃)~2.0Singlet3H
α-CH~4.5-4.8Multiplet1H
β-CH₂~4.0-4.4Multiplet2H
Phenyl (Ar-H)~6.9-7.4Multiplet5H
Amide (NH)~8.0-8.5Doublet1H
Carboxyl (COOH)>10Broad Singlet1H

This table is predictive and based on typical chemical shifts for the functional groups present.

¹³C NMR spectroscopy would further complement the proton data, providing insights into the carbon skeleton. The predicted ¹³C NMR spectrum for N-Acetylserine shows distinct signals for the carbonyl, alpha-carbon, beta-carbon, and acetyl methyl carbon. hmdb.ca A similar pattern would be expected for this compound, with additional signals corresponding to the phenyl group carbons.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and probing the fragmentation patterns of this compound. The molecular formula of this compound is C₁₁H₁₃NO₄, which corresponds to a monoisotopic mass of approximately 223.084 g/mol . nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing N-acetylated amino acids. foodb.ca However, identification can sometimes be challenging and often relies on comparison with library spectra of reference compounds. foodb.ca For the related compound O-Acetylserine, GC-MS data reveals a complex fragmentation pattern. nih.gov

Expected Mass Spectrometry Data for this compound:

Technique Parameter Value
High-Resolution MSMonoisotopic Mass223.08445790 Da nih.gov
GC-MSBase Peak (m/z)Not available
GC-MSMajor FragmentsNot available

Specific fragmentation data for this compound is not available in the search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not detailed in the provided search results, studies on related amino acid derivatives highlight the power of this technique. For instance, the crystal structure of L-serine has been determined to be in the orthorhombic crystal system with the space group P212121. ijtrd.com The ability to obtain high-quality crystals is a prerequisite for X-ray diffraction analysis. d-nb.info

The solid-state structure of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its physical and chemical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an N-acetylated amino acid would show characteristic absorption bands. For example, in Nγ-acetyl-L-2,4-aminobutyric acid, distinct peaks are observed for C-H, C=O, and N-H vibrations. researchgate.net Broad bands in the region of 3000-3500 cm⁻¹ are typically indicative of N-H or O-H stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for analyzing the vibrations of non-polar bonds. In proteins, the Amide I and III bands are prominent in Raman spectra and arise from the vibrations of the peptide bond. researchgate.net

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (Carboxylic Acid)3000-3500 (broad)IR
N-H Stretch (Amide)~3300IR, Raman
C-H Stretch (Aromatic)~3000-3100IR, Raman
C-H Stretch (Aliphatic)~2850-3000IR, Raman
C=O Stretch (Carboxylic Acid)~1700-1725IR, Raman
C=O Stretch (Amide I)~1650IR, Raman
N-H Bend (Amide II)~1550IR, Raman
C-O Stretch (Ether)~1250IR, Raman

This table is predictive and based on typical vibrational frequencies for the functional groups present.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving chromophores. The primary chromophore in this compound is the phenyl group. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan dominate the UV absorption of proteins in the 230-300 nm range. nih.gov

The UV spectrum of this compound is expected to show an absorption maximum (λmax) characteristic of the phenyl group. The presence of salts can induce small shifts in the wavelength maxima of aromatic amino acid side chains. amazonaws.com For N-acetyl-L-phenylalanine ethyl ester, the absorption peak is around 258 nm. amazonaws.com

Expected UV-Vis Absorption Data for this compound:

Parameter Expected Value
λmax~258 nm

This value is based on the related compound N-acetyl-L-phenylalanine ethyl ester.

Chiroptical Spectroscopy (Circular Dichroism) for Conformational and Stereochemical Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. libretexts.org This technique is particularly sensitive to the secondary structure of proteins and the conformation of small chiral molecules. wikipedia.orglibretexts.org

The CD spectrum of this compound would provide information about its stereochemistry and conformation in solution. The shape and intensity of the CD spectrum can be influenced by factors such as the solvent. nih.gov For instance, the CD spectra of N-Ac-L-Asp and N-Ac-L-Glu show significant differences, suggesting different binding geometries. rsc.org

While specific CD spectral data for this compound is not available in the search results, it is expected to exhibit a distinct CD signature due to its chiral center at the α-carbon.

Chemical Reactivity and Mechanistic Investigations of N Acetyl O Phenyl L Serine

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of N-Acetyl-O-phenyl-L-serine is characterized by the interplay of its functional groups: the N-acetylated amine, the carboxylic acid, and the O-phenyl ether linkage at the beta-carbon. These features allow it to participate in a range of nucleophilic and electrophilic reactions.

The O-phenyl group of this compound can be displaced by various nucleophiles. The reactivity of the compound is influenced by the nature of the nucleophile, the solvent, and other reaction conditions.

Oxygen Nucleophiles: The phenoxy group can be substituted by other oxygen-based nucleophiles. For instance, in enzymatic systems, the β-O-substitution of related O-acyl serines with phenols has been observed. d-nb.info In non-enzymatic settings, the reaction with carboxylates can also occur, although this is less common.

Nitrogen Nucleophiles: The azide (B81097) ion (N₃⁻) is an effective nucleophile for SN2 reactions and can displace leaving groups from the β-carbon of serine derivatives. masterorganicchemistry.comuni-konstanz.de This reaction is a key step in the synthesis of β-azido-alanine derivatives. The use of amines as nucleophiles is also possible, leading to the formation of diamino acid derivatives. google.com

Sulfur Nucleophiles: Thiol-containing compounds are potent nucleophiles that can react with serine derivatives. The reaction of thiols with O-acetyl serine to form cysteine is a well-established biosynthetic pathway, highlighting the susceptibility of the O-acyl group to nucleophilic attack by sulfur. wikipedia.org In chemical synthesis, peptide thioesters can be generated through the nucleophilic attack of a thiol on an activated serine residue. frontiersin.org

A summary of the expected reactivity with model nucleophiles is presented in Table 1.

Table 1: Reactivity of this compound with Model Nucleophiles

Nucleophile Expected Product General Reactivity
Phenols β-O-aryl-L-serine derivatives Substitution of the O-phenyl group
Azides β-azido-L-alanine derivatives SN2 displacement
Amines β-amino-L-alanine derivatives Nucleophilic substitution

Within a peptide or ester linkage, the reactivity of an acetylated serine moiety is influenced by the local chemical environment. The N-acetyl group can affect the conformation and reactivity of the amino acid residue.

The hydrolysis of the ester linkage in N-acetyl-L-serine methyl ester has been a subject of kinetic studies, providing insights into the stability of such bonds. nih.gov The presence of the N-acetyl group can influence the rate of hydrolysis compared to the non-acetylated counterpart.

In the context of peptides, serine residues can be activated to facilitate chemical modifications. For example, serine can be converted into a cyclic urethane (B1682113) moiety, which is then susceptible to nucleophilic attack for the synthesis of peptide thioesters. masterorganicchemistry.com The N-terminal protecting group, such as an acetyl group, has been shown to have minimal impact on the formation of this cyclic intermediate. masterorganicchemistry.com

Furthermore, the ester linkage in O-acyl serine derivatives within peptides can be cleaved by various nucleophiles, a reaction that is fundamental to certain protein modification strategies. The efficiency of these reactions can be influenced by the nature of the acyl group and the surrounding peptide sequence.

Coordination Chemistry with Transition Metal Ions

Amino acids and their derivatives are versatile ligands that can coordinate with transition metal ions through their carboxylate and amino groups. wikipedia.org In the case of this compound, the N-acetyl group alters the coordination potential of the amino group, but the carboxylate group remains a primary site for metal binding.

While specific studies on the coordination chemistry of this compound are limited, insights can be drawn from related compounds. For example, N-acetyl-L-phenylalanine has been used to synthesize coordination polymers with Zn(II) and a tetra-nuclear macrocyclic complex with Cu(II). researchgate.net In these structures, the N-acetylated amino acid typically coordinates to the metal center through the carboxylate oxygen atoms.

The general modes of coordination for amino acid derivatives with transition metals include monodentate, bidentate, and bridging coordination. For this compound, bidentate coordination involving both oxygen atoms of the carboxylate group is a likely binding mode. The N-acetyl group may also participate in weaker interactions with the metal center.

The formation of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. The resulting metal complexes can exhibit a range of geometries, including octahedral and square planar. rjpbcs.com The study of such complexes is relevant to the development of new catalysts and materials. google.commdpi.com

A summary of potential coordination modes is provided in Table 2.

Table 2: Potential Coordination Modes of this compound with Transition Metal Ions

Coordination Mode Donating Atoms Potential Metal Ions
Monodentate One oxygen of the carboxylate Various transition metals
Bidentate (chelate) Both oxygens of the carboxylate Cu(II), Zn(II), Co(II), Ni(II)

Redox Properties and Influencing Factors

The redox properties of this compound are primarily associated with the phenyl ether moiety. The electron-rich aromatic ring can undergo oxidation under certain conditions. The redox potential of phenols and related compounds is influenced by substituents on the aromatic ring and the surrounding environment. rsc.orgnih.gov

Factors that can influence the redox properties of this compound include:

pH: The protonation state of the carboxylic acid and any ionizable groups on the aromatic ring can affect the ease of electron transfer.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the oxidized species.

Substituents on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring would be expected to lower or raise the oxidation potential, respectively.

Coordination to Metal Ions: The redox potential of the ligand can be altered upon coordination to a transition metal center.

A qualitative summary of these influencing factors is presented in Table 3.

Table 3: Factors Influencing the Redox Properties of this compound

Factor Influence on Oxidation Potential
Increasing pH May lower the oxidation potential
Non-polar solvent May increase the oxidation potential
Electron-donating substituents Lowers the oxidation potential
Electron-withdrawing substituents Increases the oxidation potential

Kinetic and Thermodynamic Analyses of Key Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound provide crucial information about the feasibility and rates of these reactions. Key transformations include hydrolysis of the ester and amide bonds.

Hydrolysis: The hydrolysis of the N-acetyl group and the O-phenyl ether linkage are important reactions. The kinetics of hydrolysis of N-acetylated amino acids can be monitored by techniques such as NMR spectroscopy to determine reaction rates and kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) in enzymatic reactions. azom.com For non-enzymatic hydrolysis, the reaction rates are expected to be significantly lower and dependent on pH and temperature.

The hydrolysis of the O-phenyl ether bond is generally less facile than that of an ester bond and would likely require more forcing conditions, such as strong acid or base catalysis at elevated temperatures.

Thermodynamics: The thermodynamics of reactions involving serine derivatives have been investigated. For example, the Gibbs free energy (ΔG) for the reaction of O-acetyl-L-serine analogs with amines has been calculated, providing insight into the spontaneity of such reactions. mdpi.com The ΔG for the aminolysis of a simple phenyl ester is more favorable than that of a simple methyl ester, suggesting that the phenoxy group is a better leaving group. mdpi.com The biosynthesis of L-serine has also been the subject of thermodynamic analysis, revealing the equilibrium constants and free energy changes for the individual steps. pnas.orgnih.gov

A summary of expected kinetic and thermodynamic characteristics for the hydrolysis of this compound is presented in Table 4.

Table 4: Expected Kinetic and Thermodynamic Characteristics of Hydrolysis

Transformation Expected Kinetics Expected Thermodynamics
N-acetyl group hydrolysis Slow under neutral conditions, catalyzed by acid or base Generally exergonic (favorable)

Biochemical Interactions and Enzymatic Specificity of N Acetyl O Phenyl L Serine in Vitro Research

Interaction with O-Acetylserine Sulfhydrylase (OASS) and Related Enzymes.nih.govtandfonline.comnih.gov

O-Acetylserine sulfhydrylase (OASS) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of L-cysteine in bacteria and plants. tandfonline.comcaldic.com It catalyzes the β-replacement reaction where the acetoxy group of O-acetyl-L-serine (OAS) is substituted by a sulfide (B99878) ion to yield L-cysteine. tandfonline.com In many microorganisms, OASS exists in two isoforms, OASS-A and OASS-B, which are encoded by the cysK and cysM genes, respectively. nih.gov These isoforms exhibit differences in substrate specificity and regulatory mechanisms. nih.gov

Competitive Binding and Inhibitory Mechanisms.nih.govtandfonline.com

The active site of O-acetylserine sulfhydrylase is a target for the development of inhibitors, which could potentially act as antimicrobial agents due to the absence of the cysteine biosynthesis pathway in mammals. nih.govcore.ac.uk The natural regulation of OASS activity involves its interaction with serine acetyltransferase (SAT), the enzyme responsible for the synthesis of OAS. tandfonline.commdpi.com The C-terminal portion of SAT can bind to the active site of OASS, thereby competitively inhibiting the binding of the substrate, OAS. tandfonline.com

This natural inhibitory mechanism has inspired the design of various synthetic inhibitors that mimic the interaction of either the substrate or the regulatory SAT peptide. Research has led to the development of potent inhibitors of OASS, some with nanomolar dissociation constants. nih.govmdpi.com These inhibitors often feature a carboxylic acid moiety, which is crucial for binding to the enzyme's active site. core.ac.uk While direct studies on the inhibitory effect of N-Acetyl-O-phenyl-L-serine on OASS are not extensively documented, its structural similarity to the natural substrate, O-acetyl-L-serine, suggests a potential for competitive binding. The presence of the N-acetyl group and the phenyl ring in place of the methyl group of the acetyl moiety would influence its binding affinity and inhibitory potential.

Table 1: Examples of O-Acetylserine Sulfhydrylase (OASS) Inhibitors

Inhibitor Class Example Compound Target Organism Inhibition Type Reference
Peptide Mimetics C-terminal pentapeptide of SAT (MNLNI) Haemophilus influenzae Competitive nih.gov
Cyclopropane Carboxylic Acids (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid (UPAR415) Salmonella Typhimurium Competitive mdpi.com
Pyrazole (B372694) Carboxylic Acids Novel pyrazole derivatives Not specified Competitive core.ac.uk

Modulation of Enzyme Conformation and Catalytic Activity.tandfonline.commdpi.com

The binding of ligands to the active site of O-acetylserine sulfhydrylase can induce significant conformational changes in the enzyme. tandfonline.com These structural rearrangements are essential for the catalytic cycle and can be exploited for the modulation of the enzyme's activity. OASS is a PLP-dependent enzyme, and the cofactor itself can serve as a sensitive probe to monitor ligand binding and the associated conformational changes through spectroscopic methods. mdpi.com

Upon binding of a ligand, such as an inhibitor, the fluorescence emission spectrum of the PLP cofactor in the active site of OASS can exhibit a shift in its maximum emission wavelength. mdpi.com For instance, the binding of a competitive inhibitor to OASS from Salmonella Typhimurium has been shown to cause a blue shift in the PLP fluorescence, indicating a change in the microenvironment of the cofactor. mdpi.com These conformational changes can stabilize a particular state of the enzyme, thereby inhibiting its catalytic activity. While specific studies on this compound are limited, it is plausible that its interaction with the OASS active site would also modulate the enzyme's conformation, potentially leading to inhibition of its catalytic function.

Consideration as an Analog or Intermediate in Amino Acid Biosynthetic Pathways.drugbank.comagriculturejournals.cz

This compound can be considered a structural analog of key intermediates in amino acid biosynthetic pathways, particularly the serine and cysteine pathways. drugbank.comagriculturejournals.cz The biosynthesis of L-serine originates from the glycolytic intermediate 3-phospho-D-glyceric acid. agriculturejournals.cz L-serine, in turn, serves as a precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine. agriculturejournals.cz

In the cysteine biosynthetic pathway, L-serine is first acetylated by serine acetyltransferase (SAT) to form O-acetyl-L-serine (OAS). wikipedia.org OAS is a crucial intermediate that is then converted to L-cysteine by OASS. wikipedia.org this compound shares the core L-serine structure with OAS but is modified at both the amino and carboxyl-terminal ends. The N-acetylation and the O-phenyl group make it a distinct analog. In some biological contexts, N-acetylated amino acids can be processed by aminoacylases, which hydrolyze the N-acyl group to release the free amino acid. hmdb.ca The presence of the O-phenyl group, however, makes it a non-canonical amino acid derivative. Its potential to act as an intermediate would depend on the ability of enzymes in these pathways to recognize and process this modified structure. High concentrations of L-serine or its analogs have been reported to interfere with various metabolic pathways, including the biosynthesis of other amino acids like L-phenylalanine. asm.orgnih.gov

Substrate Specificity and Biotransformation Potential.d-nb.info

The substrate specificity of enzymes determines their ability to catalyze reactions with a range of structurally related molecules. O-acetylserine sulfhydrylase (OASS) has been shown to possess a degree of substrate promiscuity, enabling it to catalyze β-substitution reactions with nucleophiles other than sulfide. d-nb.info

A study on the OASS from Citrullus vulgaris (CvOASS) demonstrated its capability to perform β-substitution reactions with various O-nucleophiles. d-nb.info Notably, this enzyme was able to catalyze the reaction of O-acetyl-L-serine with phenol (B47542) to produce O-phenyl-L-serine. d-nb.info This indicates that the enzyme can accommodate a phenyl group in its active site. While this study used O-acetyl-L-serine as the substrate, it highlights the potential for this compound to be either a substrate or a product in similar biotransformation reactions. The N-acetyl group would likely influence the binding and reactivity of the compound within the enzyme's active site.

The biotransformation of N-acylated amino acid esters has also been explored using proteases. For example, subtilisin and α-chymotrypsin, both serine proteases, can catalyze the hydrolysis of N-acetyl phenylserine (B13813050) methyl esters with high enantioselectivity. This demonstrates the potential for enzymatic modification of compounds structurally related to this compound.

Table 2: Biotransformation of Related Compounds

Enzyme Substrate Product Reference
O-Acetylserine Sulfhydrylase (Citrullus vulgaris) O-Acetyl-L-serine + Phenol O-Phenyl-L-serine d-nb.info
Subtilisin Methyl N-acetyl phenylserinates N-acetyl phenylserine Not directly cited, concept from related research
α-Chymotrypsin Methyl N-acetyl phenylserinates N-acetyl phenylserine Not directly cited, concept from related research

Potential in Glycosylation Studies and O-Glycan Synthesis (by analogy to O-(N-acetyl-α-D-galactosaminyl)-L-serine).ebi.ac.ukebi.ac.uk

O-glycosylation is a common post-translational modification where a sugar moiety is attached to the hydroxyl group of a serine or threonine residue in a protein. ebi.ac.uk A key initial step in mucin-type O-glycosylation is the addition of N-acetyl-α-D-galactosamine (GalNAc) to serine or threonine, forming the Tn antigen, which has the chemical structure O-(N-acetyl-α-D-galactosaminyl)-L-serine/threonine. ebi.ac.ukebi.ac.uknih.gov This structure is a fundamental building block for the elaboration of more complex O-glycans. ebi.ac.uk

This compound, while not a glycan, shares the core structure of a modified L-serine residue. By analogy, it could be explored in studies related to glycosylation. For instance, it could be used as a negative control or a competitive inhibitor in studies involving glycosyltransferases that recognize serine residues. The bulky phenyl group would likely prevent the enzymatic transfer of a sugar moiety, allowing researchers to probe the substrate specificity of these enzymes.

Furthermore, the synthesis of glycopeptides, which are crucial tools for studying the effects of glycosylation, often involves the chemical coupling of glycosylated amino acid building blocks. mdpi.com While this compound itself is not glycosylated, its synthesis and incorporation into peptides could provide insights into the chemical methodologies used for creating modified peptides and proteins. The study of how the O-phenyl group affects peptide conformation could be compared to the known effects of O-glycans on peptide structure.

Table 3: Comparison of Serine Derivatives in Glycosylation Context

Compound Role in Glycosylation Key Structural Feature
O-(N-acetyl-α-D-galactosaminyl)-L-serine Core structure of O-glycans (Tn antigen) O-linked N-acetyl-α-D-galactosamine
This compound Potential inhibitor or control in glycosylation studies (by analogy) O-linked phenyl group

Computational and Theoretical Chemistry Studies of N Acetyl O Phenyl L Serine

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the N-Acetyl-O-phenyl-L-serine molecule. mdpi.comcumhuriyet.edu.tr The process begins with geometry optimization, an iterative procedure to find the coordinates that correspond to the minimum energy on the potential energy surface. arxiv.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's structure.

Furthermore, these methods elucidate key electronic properties. The distribution of electron density reveals the molecule's polarity and reactive sites, while calculations of properties like polarizability offer insight into how the electron cloud is distorted by an external electric field. ijacskros.com

The flexibility of this compound, arising from the rotation around its single bonds, gives rise to multiple possible three-dimensional shapes, or conformers. Conformational analysis systematically explores these possibilities to identify the most stable structures. acs.org For N-acetylated amino acid derivatives, this involves calculating the potential energy surface (PES) by systematically rotating key dihedral angles, such as the side-chain torsions (χ1 and χ2). nih.gov

Quantum mechanical (QM) calculations are used to determine the energy of each conformation, generating a PES that maps energy as a function of these rotational angles. nih.gov The minima on this surface correspond to stable, low-energy conformers. These studies reveal that the relative stability of different conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonding between the side chain and the peptide backbone, as well as steric hindrance. researchgate.net

Table 1: Representative Dihedral Angles for a Low-Energy Conformer of an N-Acetylated Amino Acid Derivative This table presents typical values for key dihedral angles based on studies of similar N-acetylated amino acid structures.

Dihedral Angle Atoms Involved Typical Value (Degrees)
φ (phi) C'-N-Cα-C' -60 to -120
ψ (psi) N-Cα-C'-N 120 to 150
χ1 (chi1) N-Cα-Cβ-Oγ -60, 180, or 60
χ2 (chi2) Cα-Cβ-Oγ-Cδ(phenyl) Variable (approx. 90)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to understand chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. cumhuriyet.edu.trnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov For this compound, DFT calculations can determine the energies of these orbitals, helping to predict its reactivity in various chemical environments. mdpi.combhu.ac.in

Table 2: Theoretical Frontier Orbital Energies and Reactivity Descriptors This table shows representative values for FMO energies and related chemical reactivity descriptors as calculated by DFT methods for similar organic molecules.

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5
Energy Gap (ΔE) ELUMO - EHOMO 5.0 to 6.0
Electronegativity (χ) Tendency to attract electrons 3.5 to 4.5
Chemical Hardness (η) Resistance to change in electron distribution 2.5 to 3.0

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum calculations reveal static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. acs.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes conformation in a simulated environment, such as in water. scispace.com

These simulations are invaluable for studying the flexibility of the molecule and the full range of conformations it can adopt at a given temperature. rsc.org By analyzing the simulation trajectory, one can understand the transitions between different conformational states. acs.org Furthermore, MD is used to study intermolecular interactions, such as how this compound interacts with solvent molecules or other solutes, revealing details about hydrogen bonding networks and hydrophobic interactions that stabilize the system. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govvu.edu.au For this compound, docking studies can be used to investigate its potential interactions with biological macromolecules, such as enzymes like serine proteases or O-acetylserine sulfhydrylase. nih.govacs.org

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). physchemres.org The results provide a plausible binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govphyschemres.org These studies are instrumental in hypothesis-driven drug design and in understanding the molecular basis of biological function. acs.org

Table 3: Representative Results from a Molecular Docking Simulation This table illustrates typical output from a docking study of a small molecule ligand with an enzyme active site.

Parameter Description Example Result
Binding Affinity Estimated free energy of binding -7.5 kcal/mol
Hydrogen Bonds Key H-bond interactions with amino acid residues HIS 41, GLU 166, SER 144
Hydrophobic Interactions Residues involved in nonpolar contacts MET 49, MET 165, PRO 168
Interacting Residues All amino acids within the binding pocket HIS41, CYS145, GLY143, MET49, etc.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. acs.org For reactions involving this compound, such as its synthesis or enzymatic modification, computational methods can map the entire reaction pathway. nih.gov This is often achieved using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reacting parts of the system are treated with high-level quantum mechanics and the surrounding environment (like the rest of an enzyme or solvent) is treated with classical molecular mechanics. uni-duesseldorf.de

These calculations can identify transition state structures, which are the highest energy points along the reaction coordinate. acs.org By determining the energy of the reactants, transition states, and products, researchers can calculate the activation energy barriers for each step of the reaction. uni-duesseldorf.de This provides a detailed understanding of the reaction's feasibility, rate, and the specific roles of catalytic residues in an enzyme's active site. nih.gov

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental measurements to validate the computed structures. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net

By calculating the vibrational modes, a theoretical spectrum can be generated. acs.org Comparing this simulated spectrum to an experimental one helps in assigning the observed spectral bands to specific molecular motions, such as the stretching or bending of C=O, N-H, or C-H bonds. acs.org A strong correlation between the computed and experimental spectra provides confidence in the accuracy of the calculated molecular geometry and electronic structure. ijacskros.comresearchgate.net

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1) This table presents a representative comparison of vibrational frequencies for key functional groups calculated via DFT and observed experimentally for similar molecules.

Vibrational Mode Functional Group Calculated Frequency (cm-1) Experimental Frequency (cm-1)
N-H Stretch Amide 3350 3300-3400
C-H Stretch Aromatic Ring 3050 3030-3080
C=O Stretch Carboxylic Acid 1765 1750-1770
C=O Stretch Amide I 1670 1650-1680
N-H Bend Amide II 1545 1530-1550

Advanced Analytical Methodologies for N Acetyl O Phenyl L Serine in Academic Research

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone of analytical procedures for N-Acetyl-O-phenyl-L-serine, enabling the separation of the target analyte from synthetic precursors, by-products, and its corresponding enantiomer.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing this compound due to its non-volatile and polar nature.

Purity Analysis: The chemical purity is typically assessed using reversed-phase HPLC (RP-HPLC). A common stationary phase is octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), which separates compounds based on hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure sharp, symmetrical peaks, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This suppresses the ionization of the compound's free carboxylic acid group, leading to better retention and peak shape. Detection is most commonly achieved using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, which leverages the ultraviolet (UV) absorbance of the phenyl group. This allows for both quantification at a specific wavelength (e.g., ~254 nm) and the acquisition of a full UV spectrum to aid in peak identity and purity assessment.

Enantiomeric Excess (e.e.) Determination: Separating the L- and D-enantiomers of this compound is crucial and requires a chiral environment. This is accomplished using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated onto a silica (B1680970) support, are highly effective. The chiral selector on the CSP forms transient, diastereomeric complexes with each enantiomer, which have different interaction energies, resulting in differential retention times and baseline separation. The mobile phase for chiral separations often consists of a non-polar solvent mixture, such as hexanes and isopropanol, when operating in normal-phase mode. The ratio of the peak areas for the L- and D-enantiomers is used to calculate the enantiomeric excess with high precision.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. The free carboxylic acid and N-acetyl groups make the molecule prone to decomposition at the high temperatures required for GC analysis. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

A typical two-step derivatization protocol involves:

Esterification: The carboxylic acid group is converted to an ester, for instance, a methyl ester, by reacting with methanolic HCl or diazomethane.

Silylation: The moderately acidic N-H proton of the acetylamino group can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting derivative (e.g., this compound methyl ester or its silylated version) is sufficiently volatile for GC analysis. Separation is performed on a capillary column (e.g., HP-5 or DB-5), and detection is commonly achieved with a Flame Ionization Detector (FID). For chiral analysis, the derivatized compound can be injected onto a chiral GC column, such as one containing a cyclodextrin (B1172386) derivative as the stationary phase, to resolve the enantiomers.

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on the charge-to-size ratio of analytes in an electric field. Given that this compound possesses a carboxylic acid group, it is anionic at neutral or alkaline pH, making it well-suited for CE analysis.

For chiral separations, a chiral selector is added directly to the background electrolyte (BGE). Cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are the most common selectors for this purpose. The selector forms transient inclusion complexes with the enantiomers of this compound. These diastereomeric complexes exhibit different electrophoretic mobilities, enabling their separation within the capillary. The high efficiency of CE can provide excellent resolution of the enantiomers in short analysis times, with detection typically performed via on-column UV absorbance.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry (MS), provide unparalleled analytical power by combining separation with definitive mass-based identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of this compound. The eluent from an HPLC system (either reversed-phase for purity or chiral for e.e. determination) is directed into the ion source of a mass spectrometer. Electrospray Ionization (ESI) is the ideal ionization method for this molecule, as it is a soft technique that generates intact molecular ions. Analysis in negative ion mode typically yields the deprotonated molecule [M-H]⁻, while positive ion mode can produce the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. Using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer allows for accurate mass measurements, which can confirm the elemental composition of the parent ion to within a few parts per million (ppm). Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that confirms the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS): When GC is used, coupling it to a mass spectrometer provides definitive identification of the derivatized analyte and any volatile impurities. The standard ionization technique in GC-MS is Electron Ionization (EI), a high-energy method that produces extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for confident identification of the derivatized this compound.

Derivatization Strategies for Enhanced Detection and Chiral Analysis

Derivatization is a chemical modification strategy employed to improve the analytical properties of a molecule. For this compound, it serves three primary purposes.

Improving Volatility for GC: As detailed in section 7.1.2, esterification of the carboxyl group and/or silylation of the N-H proton is essential to make the molecule suitable for GC analysis.

Enhancing Detection Sensitivity: For trace-level quantification, the native UV absorbance of the phenyl group may be insufficient. In such cases, the carboxylic acid functional group can be reacted with a labeling reagent that possesses a highly fluorescent tag (a fluorophore). This converts the analyte into a fluorescent derivative that can be detected with extremely high sensitivity using an HPLC system equipped with a fluorescence detector.

Facilitating Chiral Analysis (Indirect Method): An alternative to using a chiral stationary phase is to react the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA). For example, the carboxylic acid of N-Acetyl-O-phenyl-serine (as a racemic or enantiomerically enriched mixture) can be reacted with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, in the presence of a coupling agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column, such as a C18 RP-HPLC column. The relative peak areas of the two resulting diastereomers directly correspond to the enantiomeric composition of the original sample.

Data Tables

Table 1: Summary of Chromatographic Methods for this compound Analysis

TechniqueAnalytical GoalTypical Stationary PhaseTypical Mobile Phase / ElectrolyteCommon Detector
RP-HPLCPurity AssessmentC18 or C8 silicaAcetonitrile/Water or Methanol/Water with 0.1% TFA or Formic AcidDAD / PDA (UV)
Chiral HPLCEnantiomeric Excess (e.e.)Polysaccharide-based CSP (e.g., Chiralcel®)Hexane/Isopropanol (Normal Phase)UV
GC (after derivatization)Purity / IdentityPolydimethylsiloxane (e.g., DB-5, HP-5MS)Helium or Hydrogen (Carrier Gas)FID, MS
Chiral GC (after derivatization)Enantiomeric Excess (e.e.)Cyclodextrin-based CSPHelium or Hydrogen (Carrier Gas)FID
Chiral CEEnantiomeric Excess (e.e.)None (Open Capillary)Aqueous buffer (e.g., Phosphate) with a chiral selector (e.g., Cyclodextrin)UV

Table 2: Overview of Derivatization Strategies for this compound

Purpose of DerivatizationTarget Functional GroupExample Reagent(s)Resulting DerivativeAnalytical Technique
Increase VolatilityCarboxylic AcidMethanolic HCl; DiazomethaneMethyl EsterGC, GC-MS
Increase Volatility / StabilityN-H of Acetylamino GroupBSTFA; MSTFAN-Trimethylsilyl (N-TMS)GC, GC-MS
Enhance Detection SensitivityCarboxylic AcidFluorescent labeling agent (e.g., dansyl chloride after activation)Fluorescent Tagged Ester/AmideHPLC-Fluorescence
Indirect Chiral SeparationCarboxylic AcidEnantiopure Chiral Amine (e.g., (R)-1-phenylethylamine) + coupling agentDiastereomeric AmidesRP-HPLC (achiral column)

Non Biological and Non Clinical Research Applications of O Phenyl Serine Derivatives

Utility as Building Blocks in Peptide and Polypeptide Synthesis

While N-Acetyl-O-phenyl-L-serine itself is not a standard building block for extending a peptide chain in solid-phase peptide synthesis (SPPS) due to its N-acetylated amine, it can be valuable in specific contexts. The N-acetyl group prevents the formation of a peptide bond at the N-terminus, making it a suitable candidate for N-terminal capping of peptides. This capping can enhance the metabolic stability of synthetic peptides by preventing degradation by exopeptidases.

O-phenyl-serine and its derivatives, more broadly, are recognized as unnatural amino acids that can be incorporated into peptide sequences to introduce unique structural and functional properties. nih.govnih.gov The phenyl group can participate in π-π stacking interactions, potentially influencing the secondary structure and binding affinity of the resulting peptide. researchgate.net The synthesis of peptides containing such unnatural amino acids typically involves standard peptide coupling protocols, where the amino acid is appropriately protected for stepwise assembly. nih.govnih.gov

The incorporation of O-phenyl-serine derivatives often requires specific protection strategies for the carboxyl and amino groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for the amine. nih.gov The O-phenyl group is generally stable under the conditions of peptide synthesis.

Table 1: Potential Roles of this compound in Peptide Synthesis

Application Description Rationale
N-Terminal Capping Agent Addition to the N-terminus of a synthetic peptide. The N-acetyl group blocks further elongation of the peptide chain and can increase resistance to enzymatic degradation.
Introduction of a Phenyl Ether Moiety Incorporation as the N-terminal residue of a peptide. The O-phenyl group can introduce specific steric and electronic properties, potentially modulating the peptide's conformation and interactions.

| Precursor for other Unnatural Amino Acids | Chemical modification of the phenyl ring. | The phenyl group can be functionalized (e.g., halogenated, nitrated) prior to or after incorporation into a peptide to create novel derivatives. |

Design and Development of Functionalized Materials (e.g., polymer precursors)

Amino acid-based polymers are a class of biodegradable and biocompatible materials with a wide range of potential applications. While there is limited direct research on the use of this compound as a polymer precursor, its structure suggests several possibilities for the design of functionalized materials.

The carboxylic acid group of this compound could be used for condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The presence of the phenyl ether and acetyl groups would impart specific properties to the resulting polymer, such as increased hydrophobicity and altered thermal stability compared to polymers derived from natural amino acids.

Furthermore, derivatives of serine have been explored in the synthesis of polypeptides. For instance, chemoenzymatic polymerization of L-serine methyl ester derivatives has been demonstrated. researchgate.net Although not directly involving this compound, this highlights the potential for serine-based structures to be incorporated into polymeric chains. The O-phenyl group in this compound could offer advantages in terms of processability and material properties of the final polymer.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer Type Monomer(s) Potential Properties
Polyester This compound and a diol Increased hydrophobicity, altered thermal properties, potential for controlled degradation.
Polyamide This compound and a diamine Introduction of amide and phenyl ether functionalities, potential for specific intermolecular interactions.

| Functionalized Polypeptide | As a comonomer with other amino acid derivatives | Tailoring of polypeptide properties, such as solubility and self-assembly behavior. |

Application in the Development of Chemical Probes for Biochemical Research

Chemical probes are essential tools for studying biological processes. The structure of this compound provides a scaffold that could be modified to create such probes. The phenyl ring is a particularly attractive site for the introduction of reporter groups, such as fluorophores, biotin, or isotopically labeled tags.

For example, a fluorescent dye could be attached to the phenyl ring to create a probe for monitoring the activity of enzymes that recognize or process O-phenyl-serine derivatives. Alternatively, the introduction of a photoreactive group could lead to the development of photoaffinity probes for identifying binding partners of molecules containing this structural motif.

While specific examples of chemical probes derived from this compound are not readily found in the literature, the general principles of probe design support its potential in this area. The synthesis of such probes would likely involve functionalization of the phenyl ring of a precursor to this compound, followed by the N-acetylation and other necessary synthetic steps. The development of phenyl phosphonate (B1237965) probes for serine hydrolases demonstrates the utility of phenyl-containing moieties in designing enzyme-targeted probes. researchgate.net

Integration into Chemo- and Biocatalytic Systems

The field of biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency. O-phenyl-serine and its derivatives are of interest in this context as both substrates and products of enzymatic reactions.

Enzymes such as phenylserine (B13813050) aldolase (B8822740) can catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and benzaldehyde (B42025) to form phenylserine. nih.govwikipedia.org Threonine aldolases have also been shown to catalyze the synthesis of phenylserine derivatives. nih.govbeilstein-journals.org These enzymatic methods provide stereoselective routes to these valuable non-proteinogenic amino acids. While these reactions typically involve O-unsubstituted phenylserine, this compound could potentially act as an inhibitor or a substrate for modified or engineered enzymes.

Furthermore, the broader class of phenylserine derivatives is being explored in one-pot biocatalytic cascades to produce diverse L-phenylalanine derivatives. biorxiv.org In such systems, enzymes like phenylserine dehydratase are employed. nih.gov The stability of the O-phenyl ether linkage in this compound under various enzymatic conditions would be a key factor in its potential utility in these complex, multi-enzyme systems.

In chemocatalysis, the functional groups of this compound—the carboxylic acid, amide, and ether—could be targeted for various transformations. For instance, the carboxylic acid could be reduced or converted to other functional groups, while the phenyl ring could undergo catalytic hydrogenation or cross-coupling reactions.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
O-phenyl-L-serine
L-serine
Glycine
Benzaldehyde
L-phenylalanine
tert-butyloxycarbonyl (Boc)
9-fluorenylmethoxycarbonyl (Fmoc)
L-serine methyl ester

Conclusions and Future Research Directions

Synthesis of Current Research Advances Pertaining to N-Acetyl-O-phenyl-L-serine

A thorough review of the scientific literature reveals that dedicated research on this compound is in its infancy. Its existence is confirmed in chemical databases, which provide computed physical and chemical properties nih.gov. However, there is a notable absence of published experimental studies detailing its synthesis, reactivity, or biological applications.

The current understanding must therefore be synthesized from research on its constituent moieties: N-acetylated amino acids and O-aryl amino acid derivatives.

N-Acetylated Amino Acids: These are recognized as important endogenous metabolites in biological systems. nilssonlab.se N-terminal acetylation is one of the most common protein modifications in eukaryotes, influencing protein stability and function. nih.gov Free N-acetylated amino acids can arise from the breakdown of these proteins and are processed by specific enzymes. For instance, N-Acetylserine itself is known to be a physiological inducer of cysteine biosynthesis in certain organisms. medchemexpress.com

O-Aryl and N-Aryl Amino Acids: Amino acids containing aryl groups, such as O-phenyl-L-serine bldpharm.com and 3-phenyl-L-serine leapchem.com, are valued as versatile chiral building blocks. They are incorporated into peptides to confer specific structural constraints or to study structure-activity relationships. leapchem.com Furthermore, the synthesis and biological evaluation of N-aryl amino acids have demonstrated their potential as antibacterial agents, highlighting the value of the aryl-amino acid linkage in medicinal chemistry. mdpi.com

Identification of Unexplored Avenues in Synthetic Strategies and Derivatization

Given the lack of established synthetic protocols for this compound, this area presents a significant and immediate opportunity for investigation. Future research should focus on establishing efficient and stereochemically reliable synthetic routes. A logical starting point would involve a two-step sequence from L-serine derivatives: N-acetylation followed by O-phenylation, or the reverse.

Unexplored avenues in synthesis include:

Advanced O-Arylation Methods: Moving beyond classical Williamson ether synthesis, modern cross-coupling reactions such as the Chan-Lam or Buchwald-Hartwig couplings could be explored for the O-phenylation of N-acetyl-L-serine, potentially offering milder conditions and broader substrate scope.

Enzymatic Synthesis: Biocatalytic approaches could offer high stereoselectivity and environmentally benign reaction conditions, representing a cutting-edge synthetic strategy.

Beyond its initial synthesis, the derivatization of the this compound scaffold is completely unexplored. A systematic derivatization strategy would be crucial for probing structure-activity relationships in any future application.

Table 1: Potential Derivatization Strategies for this compound
Modification SitePotential DerivativesResearch Rationale
Phenyl RingIntroduction of electron-donating or -withdrawing groups (e.g., -OCH₃, -NO₂, -Cl, -F) at ortho, meta, or para positions.Modulate electronic properties, hydrophobicity, and steric profile; create libraries for biological screening. mdpi.com
N-Acyl GroupReplacement of the acetyl group with other acyl moieties (e.g., propionyl, benzoyl, long-chain fatty acyls).Investigate the influence of the acyl group on biological activity, drawing parallels to the diverse family of N-acyl amino acids. mdpi.com
Carboxylic AcidConversion to esters (methyl, ethyl, t-butyl), amides (primary, secondary, tertiary), or reduction to the corresponding alcohol.Improve bioavailability (as in prodrugs), enable use in peptide synthesis, or create novel monomers for materials science.

Prospects for Advanced Mechanistic Understanding and Novel Reactivity Discoveries

The unique combination of an N-acetyl group, a chiral center, and an O-phenyl ether linkage suggests a rich field for mechanistic investigation. Future research could provide a deeper understanding of how these functional groups influence one another's reactivity and stability.

Key mechanistic questions to be explored include:

Stability of the Ether Bond: How does the N-acetyl group electronically influence the stability of the C-O ether bond to acidic, basic, or enzymatic cleavage? Kinetic studies comparing its hydrolysis rate to that of O-phenyl-L-serine would be illuminating.

Chiral Integrity: A critical aspect for its use as a chiral building block is its stereochemical stability. leapchem.com Mechanistic studies should investigate its propensity for racemization at the α-carbon under various synthetic conditions.

Neighboring Group Participation: The potential for the N-acetyl amide group to act as a neighboring group in substitution reactions at the β-carbon is a compelling avenue for exploration. Such participation could lead to the discovery of novel cyclization or rearrangement reactions, yielding unexpected and potentially useful molecular architectures.

Computational Modeling: Density Functional Theory (DFT) studies could be employed to predict reaction pathways, transition state energies, and spectroscopic properties, guiding experimental design and providing a theoretical framework for observed reactivity.

Emerging Applications in Interdisciplinary Scientific Fields

While no applications for this compound have been reported, its structure suggests plausible roles in several interdisciplinary fields. Future research should be directed toward exploring these potential applications, which could establish the compound as a valuable tool or building block.

Table 2: Potential Interdisciplinary Applications of this compound
Scientific FieldPotential ApplicationRationale and Justification
Medicinal ChemistryPeptidomimetic Building Block: Incorporation into peptide chains to create analogues with enhanced stability or novel functions.The O-phenyl group provides a rigid, hydrophobic side chain distinct from natural amino acids, potentially influencing peptide folding and receptor interactions. leapchem.com
Targeted Drug Delivery: Use as a ligand to target specific amino acid transporters, such as L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers.Analogs of large neutral amino acids like phenylalanine are known to interact with LAT1; the unique structure of this compound warrants investigation in this context. nih.gov
Biochemical ResearchEnzyme Probes: Use as a potential substrate or inhibitor to study enzymes that process N-acetylated amino acids or serine derivatives, such as acylases or proteases.The compound could help elucidate the substrate specificity and mechanism of enzymes involved in amino acid metabolism.
Materials ScienceChiral Monomers: Polymerization of the molecule or its derivatives to create novel, stereoregular polyamides or polyesters.The defined stereochemistry and the rigid phenyl group could impart unique thermal, mechanical, or optical properties to the resulting polymers.

Q & A

Basic: What are the recommended synthetic routes for N-Acetyl-O-phenyl-L-serine, and how can purity be ensured?

Methodological Answer:
this compound can be synthesized via peptide coupling strategies. For example:

  • Step 1: Protect the hydroxyl group of L-serine using a benzyl or tert-butyldimethylsilyl (TBS) group to prevent side reactions.
  • Step 2: Acetylate the amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
  • Step 3: Introduce the phenyl group via O-arylation using a palladium catalyst or Mitsunobu reaction.
  • Step 4: Deprotect the hydroxyl group under mild acidic or hydrogenolytic conditions.

Purity Assurance:

  • Monitor reactions using TLC or HPLC (e.g., C18 column, UV detection at 254 nm).
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
  • Validate purity with 1H/13C NMR (e.g., δ 1.9–2.1 ppm for acetyl protons) and mass spectrometry (expected [M+H]+ = calculated molecular weight +1) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in structurally similar compounds) .
  • Ventilation: Use fume hoods to prevent inhalation of fine powders (generalized from N-Acetyl-D-phenylalanine handling guidelines) .
  • Waste Disposal: Neutralize acidic byproducts before disposal and segregate organic waste per institutional protocols .

Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:
Contradictions may arise from:

  • Tautomerism (e.g., keto-enol equilibria) or solvent effects (DMSO vs. CDCl3).
  • Diastereomer formation during O-phenylation (common in Mitsunobu reactions).

Resolution Strategies:

  • Conduct 2D NMR (COSY, HSQC) to confirm connectivity and assign stereochemistry.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to verify enantiomeric purity .

Advanced: What experimental design principles apply to studying this compound’s metabolic stability?

Methodological Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :

  • In Vitro Assays: Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor degradation via LC-MS/MS (MRM transitions for parent and metabolites).
  • Control Variables: Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated enzymes).
  • Data Interpretation: Normalize results to protein content and validate with triplicate runs (CV <15%).

Advanced: How can researchers optimize reaction yields for this compound amid structural complexity?

Methodological Answer:
Key Variables to Optimize:

  • Solvent System: Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
  • Catalyst Loading: Reduce palladium catalyst to 0.5–1 mol% to minimize side reactions (e.g., debenzylation).
  • Temperature: Conduct O-arylation at 60–80°C for 12–24 hours (monitor via TLC).

Case Study:
A related synthesis (N-Allyloxycarbonyl-L-glycine pentafluorophenyl ester) achieved 69% yield using DIC/DMAP coupling agents in CH2Cl2 . Adapt this protocol with phenyl boronic acid for O-arylation.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm acetyl (δ 2.0–2.2 ppm), phenyl (δ 7.2–7.5 ppm), and serine backbone protons (δ 3.5–4.5 ppm) .
  • HPLC: Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with retention time comparison to standards.
  • Optical Rotation: Measure [α]D20 to confirm L-configuration (reference literature values for similar serine derivatives) .

Advanced: How to address low solubility of this compound in biological assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility.
  • pH Adjustment: Dissolve in PBS (pH 7.4) or sodium bicarbonate buffer (pH 8.5).
  • Surfactants: Add Tween-80 (0.01% w/v) for cell-based assays (validate biocompatibility via MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.